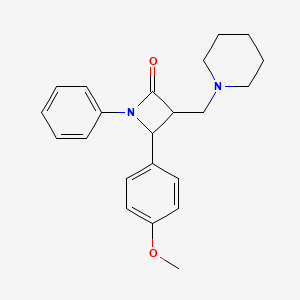![molecular formula C12H13N3O3S B3140967 N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide CAS No. 478063-20-6](/img/structure/B3140967.png)
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
描述
N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a chemical compound with the molecular formula C12H13N3O3S and a molecular weight of 279.31 g/mol This compound features a pyrrole ring attached to a benzoyl group, which is further linked to a methanesulfonohydrazide moiety
作用机制
Target of Action
The primary targets of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide interacts with its targets by binding to the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This binding inhibits the normal function of these enzymes, disrupting critical biochemical processes within the bacterial cell .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the elongation cycle of fatty acid synthesis, a crucial process for bacterial cell wall formation . On the other hand, the inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleotides and certain amino acids . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide’s action include the disruption of critical biochemical processes within the bacterial cell, leading to the inhibition of bacterial growth and proliferation . Some of the synthesized compounds have shown strong antibacterial and antitubercular properties .
生化分析
Biochemical Properties
N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase . These interactions are crucial as they can lead to the inhibition of bacterial growth, making the compound a potential candidate for antibacterial and antitubercular therapies . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function.
Cellular Effects
The effects of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Chinese hamster ovary cells, compounds similar to N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide have been shown to improve monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . This indicates that the compound may enhance cellular energy metabolism and protein production.
Molecular Mechanism
The molecular mechanism of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been shown to bind to the active sites of enoyl ACP reductase and dihydrofolate reductase, leading to dual inhibition of these enzymes . This dual inhibition is significant as it can disrupt essential metabolic pathways in bacteria, thereby exerting antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that similar compounds undergo oxidative cyclization reactions, which may affect their stability and activity over time . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antibacterial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, compounds with similar structures have been shown to exhibit dose-dependent toxicity in animal models, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound’s inhibition of enoyl ACP reductase and dihydrofolate reductase affects the metabolic flux and levels of metabolites in bacterial cells . These interactions can disrupt essential metabolic pathways, leading to the inhibition of bacterial growth.
Transport and Distribution
The transport and distribution of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies on similar compounds have shown that they can be transported across cell membranes and distributed within various tissues, influencing their therapeutic efficacy .
Subcellular Localization
The subcellular localization of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, similar compounds have been shown to localize in the cytoplasm and nucleus, where they can interact with target enzymes and affect cellular processes . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzoic acid with methanesulfonohydrazide under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonohydrazides.
科学研究应用
N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Uniqueness
N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is unique due to the presence of both a pyrrole ring and a methanesulfonohydrazide moiety, which confer distinct chemical and biological properties
属性
IUPAC Name |
N'-methylsulfonyl-2-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-19(17,18)14-13-12(16)10-6-2-3-7-11(10)15-8-4-5-9-15/h2-9,14H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCZESFBIQMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC=CC=C1N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192019 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid 2-(methylsulfonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478063-20-6 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid 2-(methylsulfonyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478063-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid 2-(methylsulfonyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B3140902.png)
![6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3140908.png)







![4-methyl-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B3140964.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B3140975.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B3140977.png)
![N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3140982.png)
![Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate](/img/structure/B3140989.png)
